molecular formula C8H12O5 B8816891 2,3-O-ISOPROPYLIDENE-D-LYXONIC ACID-1,4-LACTONE

2,3-O-ISOPROPYLIDENE-D-LYXONIC ACID-1,4-LACTONE

Cat. No.: B8816891
M. Wt: 188.18 g/mol
InChI Key: NHHKFJCWLPPNCN-UHFFFAOYSA-N
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Description

2,3-O-ISOPROPYLIDENE-D-LYXONIC ACID-1,4-LACTONE is a complex organic compound with a unique structure that includes a furodioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-O-ISOPROPYLIDENE-D-LYXONIC ACID-1,4-LACTONE typically involves multi-step organic reactions. One common method includes the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with appropriate reagents under controlled conditions to form the desired furodioxolane ring structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-O-ISOPROPYLIDENE-D-LYXONIC ACID-1,4-LACTONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,3-O-ISOPROPYLIDENE-D-LYXONIC ACID-1,4-LACTONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2,3-O-ISOPROPYLIDENE-D-LYXONIC ACID-1,4-LACTONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

InChI

InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3

InChI Key

NHHKFJCWLPPNCN-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(OC(=O)C2O1)CO)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The multi-step synthesis from D-galactose comprises oxidizing the D-galactose in KOH solution to open the pyranose ring and form potassium D-lyxonate, subjecting the latter compound to alcoholic solution under acid conditions to provide furanose ring closure and form the D-lyxono-1,4-lactone, and then introducing a protecting group at C-2 and C-3 by reaction with ketone in the presence of a dehydrating agent. Use of acetone as the ketone in the latter step gives the compound 2,3-0-isopropylidene-D-lyxono-1,4-lactone. From that point on the multi-step system includes the general reaction steps of the above short synthesis.
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